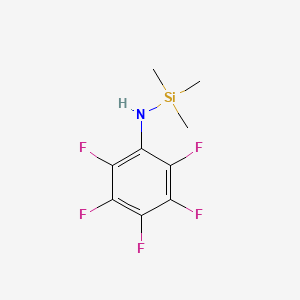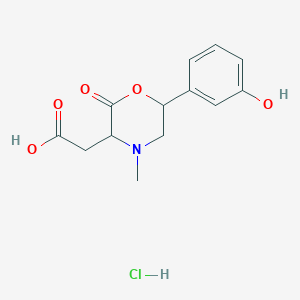
3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride; PEMA (phenylephrine maleic acid adduct)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride typically involves multiple steps. One common method includes the reaction of phenylephrine with maleic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires precise temperature control to ensure the formation of the desired adduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product. The use of automated systems and advanced analytical techniques ensures consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The carboxymethyl group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for esterification or amidation reactions.
Major Products Formed
The major products formed from these reactions include various quinones, reduced derivatives, and substituted esters or amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The carboxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems. The morpholin-4-ium core plays a crucial role in stabilizing the compound’s structure and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Phenylephrine: A related compound with similar structural features but lacking the maleic acid adduct.
Morpholine Derivatives: Compounds with a morpholine core but different substituents.
Hydroxyphenyl Derivatives: Compounds with hydroxyphenyl groups but different core structures.
Uniqueness
3-(Carboxymethyl)-6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-4-ium Chloride is unique due to its combination of a morpholin-4-ium core, a carboxymethyl group, and a hydroxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H16ClNO5 |
|---|---|
Molecular Weight |
301.72 g/mol |
IUPAC Name |
2-[6-(3-hydroxyphenyl)-4-methyl-2-oxomorpholin-3-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C13H15NO5.ClH/c1-14-7-11(8-3-2-4-9(15)5-8)19-13(18)10(14)6-12(16)17;/h2-5,10-11,15H,6-7H2,1H3,(H,16,17);1H |
InChI Key |
WXCRNQJZPJIGLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(OC(=O)C1CC(=O)O)C2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


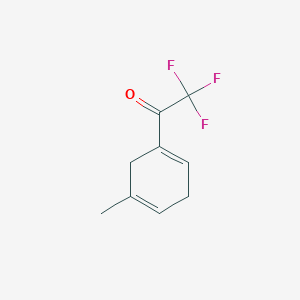
![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)


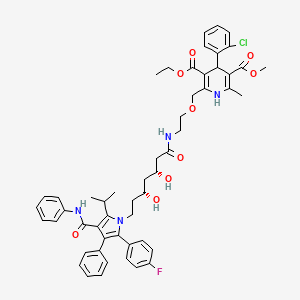
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13424476.png)
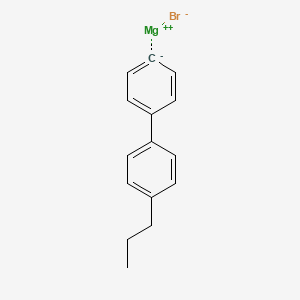
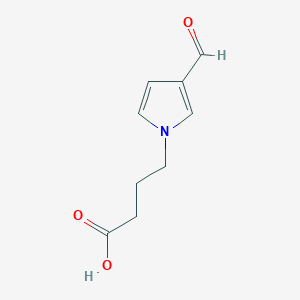
![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13424489.png)

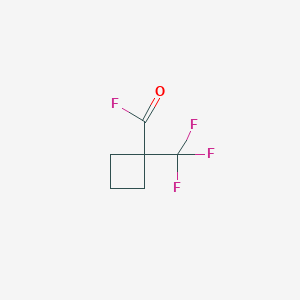
![2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13424505.png)
pyridine](/img/structure/B13424508.png)
